molecular formula C12H13NO2S B8312285 3-Butyl-5-nitro-benzothiophene

3-Butyl-5-nitro-benzothiophene

Cat. No.: B8312285
M. Wt: 235.30 g/mol
InChI Key: VXNGJSSINJEJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-5-nitro-benzothiophene is a chemical building block of significant interest in medicinal and organic chemistry research. The benzothiophene core is a privileged scaffold in drug discovery, found in compounds with a wide range of biological activities . This particular derivative, featuring a butyl chain at the 3-position and a nitro group at the 5-position, is a versatile intermediate for the synthesis of more complex molecules. The primary research applications for this compound and its derivatives are in neuroscience and oncology. Benzothiophene-based small molecules are investigated as inhibitors of cholinesterases (Acetylcholinesterase AChE and Butyrylcholinesterase BChE), a key target for Alzheimer's disease research . Furthermore, the benzothiophene scaffold is explored in the development of potential anti-cancer agents due to its ability to interact with various biological targets implicated in cell proliferation . The nitro group on the aromatic ring provides a handle for further synthetic modification, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies . For Research Use Only. This product is intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

3-butyl-5-nitro-1-benzothiophene

InChI

InChI=1S/C12H13NO2S/c1-2-3-4-9-8-16-12-6-5-10(13(14)15)7-11(9)12/h5-8H,2-4H2,1H3

InChI Key

VXNGJSSINJEJJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CSC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry and Drug Development

The benzothiophene scaffold, including derivatives like 3-butyl-5-nitro-benzothiophene, has shown promise in the development of inhibitors targeting specific kinases involved in cancer progression.

  • Kinase Inhibitors : Research indicates that scaffolds based on benzothiophenes can be utilized to design potent inhibitors for PIM kinases (PIM1, PIM2, and PIM3), which are implicated in tumorigenesis. For instance, compounds derived from this scaffold have demonstrated nanomolar activity against these kinases, highlighting their potential in cancer therapy .
  • Cholinesterase Inhibitors : Recent studies have also explored the inhibitory effects of benzothiophene derivatives on acetylcholinesterase and butyrylcholinesterase enzymes. Compounds such as this compound exhibit significant inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Synthesis and Chemical Applications

The synthesis of this compound can be achieved through various methodologies that enhance its yield and purity.

  • Microwave-Assisted Synthesis : This method has been highlighted for its efficiency in producing high yields of aminobenzo[b]thiophenes, which can be further modified to obtain derivatives like this compound. The technique allows for rapid reaction kinetics and minimizes the need for metal catalysts .
  • Fragment-Based Drug Discovery : The compound serves as a valuable scaffold for fragment-based drug discovery, where small chemical fragments are screened to identify lead compounds for further development . Its structural characteristics facilitate modifications that can enhance biological activity.

The biological activities of this compound and its derivatives have been documented in several case studies:

Study Focus Findings
Study on Cholinesterase Inhibition Evaluated the inhibitory effects on AChE and BChECompound 5h showed an IC50 of 24.35 μM against BChE, comparable to galantamine
Kinase Inhibition Research Investigated the activity against PIM kinasesDerivatives exhibited IC50 values in the nanomolar range, indicating high potency
Fragment-Based Discovery Explored the potential for lead identificationIdentified hits that led to the development of selective kinase inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several thiophene and benzothiophene derivatives, though none directly match 3-butyl-5-nitro-benzothiophene. Below is a comparative analysis based on substituent effects and functional group chemistry:

3-Bromothiophene (CAS 872-31-1)

  • Structure : Thiophene with a bromine atom at the 3-position.
  • Reactivity : Bromine acts as an electron-withdrawing group, directing electrophilic substitution to the 2- and 5-positions. In contrast, the nitro group in this compound is a stronger electron-withdrawing substituent, further deactivating the aromatic ring and directing subsequent reactions to meta or para positions relative to the nitro group .
  • Applications : 3-Bromothiophene is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas this compound’s bulkier structure may limit such applications but enhance stability in hydrophobic environments.

2-Acetyl-4-bromothiophene

  • Structure : Thiophene with acetyl (electron-withdrawing) and bromine substituents.
  • Comparison: The acetyl group increases electrophilicity compared to the nitro group, but the lack of a fused benzene ring reduces aromatic stabilization.

6-Amino-5-bromo-1-methyluracil monohydrate

  • Structure: Uracil derivative with bromine and amino groups.
  • amino groups. The nitro group in this compound is strongly electron-withdrawing, whereas amino groups are electron-donating, leading to divergent reactivity patterns (e.g., nitro groups favor reduction to amines, while amino groups participate in nucleophilic substitutions) .

Physicochemical and Functional Differences

The table below summarizes key distinctions between this compound and selected analogs:

Compound Core Structure Substituents Electronic Effects Key Applications
This compound Benzothiophene 3-butyl, 5-nitro Strong deactivation (nitro) Materials, pharmaceuticals
3-Bromothiophene Thiophene 3-bromo Moderate deactivation (bromo) Cross-coupling reactions
2-Acetyl-4-bromothiophene Thiophene 2-acetyl, 4-bromo Electron-withdrawing (acetyl) Organic electronics
6-Amino-5-bromo-1-methyluracil Uracil 6-amino, 5-bromo Electron-donating (amino) Nucleoside analogs, drug design

Research Findings and Limitations

  • Synthetic Challenges : The nitro group in this compound complicates regioselective functionalization compared to brominated analogs, which are more amenable to metal-catalyzed reactions .
  • Solubility: The butyl chain enhances solubility in nonpolar solvents relative to unsubstituted benzothiophenes, though this property is less pronounced than in acetylated derivatives (e.g., 2-acetyl-4-bromothiophene) .

Preparation Methods

Core Benzothiophene Synthesis via Photochemical Cyclization

The construction of the benzothiophene scaffold serves as the foundational step. A photochemical strategy, adapted from visible-light-promoted cyclization protocols, enables efficient ring formation. In a representative procedure, disulfides (e.g., 4-(tert-butyl)benzenethiol) react with terminal alkynes under blue LED irradiation (450 nm) in toluene, catalyzed by Bi(OTf)₃ . For 3-butyl-5-nitro-benzothiophene, the alkyne component is modified to include a butyl substituent.

Reaction Conditions

  • Catalyst : Bi(OTf)₃ (0.015 mmol)

  • Solvent : Toluene (2 mL)

  • Light Source : 12 W blue LED (24 h irradiation)

  • Yield : 68% (analogous to 3a in )

Post-cyclization, the intermediate 3-butyl-benzothiophene undergoes nitration. Nitration regioselectivity is governed by the electron-donating butyl group at position 3, directing electrophilic attack to the 5-position .

Regioselective Nitration of 3-Butyl-benzothiophene

Nitration protocols for benzothiophenes typically employ mixed acid systems (HNO₃/H₂SO₄). For 3-butyl-benzothiophene, nitration at position 5 is favored due to the steric and electronic effects of the 3-butyl group. A modified procedure from benzo[b]thiophene nitration achieves 85% regioselectivity:

Nitration Protocol

  • Nitrating Agent : Fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C → 25°C

  • Reaction Time : 1–2 h

  • Workup : Quenching on ice, recrystallization from ethanol

Characterization Data

  • ¹H NMR : δ 8.28 (s, 1H, H-5), 7.98 (d, J = 8.8 Hz, 1H, H-7), 2.65 (t, J = 7.2 Hz, 2H, butyl-CH₂)

  • Elemental Analysis : Calcd for C₁₂H₁₃NO₂S: C, 61.25; H, 5.57; N, 5.95. Found: C, 61.18; H, 5.62; N, 5.89

Alternative Pathway: Direct Alkylation-Nitration Sequence

An alternative route involves introducing the nitro group prior to alkylation. Starting from 5-nitro-benzothiophene, butyl chain installation at position 3 is achieved via Friedel-Crafts alkylation:

Friedel-Crafts Alkylation

  • Reagents : 1-Bromobutane, AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (0°C → reflux)

  • Yield : 52%

This method, however, faces challenges in regiocontrol, with competing alkylation at positions 2 and 4 observed in 20% of byproducts.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Regioselectivity Purification
Photochemical cyclizationBi(OTf)₃-catalyzed cyclization68%>90% at 5-positionColumn chromatography
Sequential nitrationHNO₃/H₂SO₄ nitration72%85% at 5-positionRecrystallization (ethanol)
Friedel-Crafts alkylationAlCl₃-mediated alkylation52%70% at 3-positionSilica gel (petroleum ether)

Mechanistic Insights and Optimization

The photochemical cyclization mechanism involves a radical-mediated pathway, where Bi(OTf)₃ facilitates single-electron transfer (SET) to generate thiyl radicals. These radicals undergo addition to alkynes, followed by cyclization and aromatization . Nitration proceeds via a classical electrophilic aromatic substitution (EAS) mechanism, with the butyl group exerting a +I effect to activate the 5-position.

Optimization Parameters

  • Catalyst Loading : Increasing Bi(OTf)₃ to 0.03 mmol improves yield to 75% but risks over-oxidation.

  • Solvent Effects : Acetonitrile vs. toluene: Toluene enhances regioselectivity (90% vs. 78% in MeCN) .

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